molecular formula C18H19ClFNO3 B4717218 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide

3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide

Cat. No. B4717218
M. Wt: 351.8 g/mol
InChI Key: LGDIFNOXXGFPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of hematologic malignancies. It is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

Mechanism of Action

3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide inhibits the activity of BTK, a key signaling molecule in the B-cell receptor (BCR) pathway. BTK plays a crucial role in the survival and proliferation of B-cell malignancies by activating downstream signaling pathways. Inhibition of BTK by 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide leads to the suppression of BCR signaling and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has been shown to have potent anti-tumor activity in preclinical studies. It induces apoptosis in cancer cells by inhibiting BTK and downstream signaling pathways. 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has also been shown to have immunomodulatory effects by altering the function of immune cells such as T-cells and natural killer cells.

Advantages and Limitations for Lab Experiments

3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has several advantages as a research tool for studying B-cell malignancies. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in cancer cell survival and proliferation. 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents, which makes it a promising candidate for combination therapy. However, 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has limitations as a research tool, including its high cost and limited availability.

Future Directions

There are several future directions for the research and development of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide. One direction is to further optimize the synthesis of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide to improve its yield and purity. Another direction is to investigate the potential of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide for the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to elucidate the mechanism of action of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide and to identify potential biomarkers for patient selection and monitoring. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide in patients with hematologic malignancies.

Scientific Research Applications

3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have shown that 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide is a potent and selective inhibitor of BTK, which plays a crucial role in the survival and proliferation of B-cell malignancies. 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.

properties

IUPAC Name

3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO3/c1-3-9-24-17-13(19)10-12(11-16(17)23-4-2)18(22)21-15-8-6-5-7-14(15)20/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDIFNOXXGFPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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